molecular formula C16H15N3O4 B2633510 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-50-0

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2633510
CAS No.: 1020978-50-0
M. Wt: 313.313
InChI Key: QVMIGFDFQXZUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features the imidazo[4,5-b]pyridine core, a privileged scaffold in drug discovery due to its structural resemblance to purines, which allows it to interact with a wide range of biologically significant enzymes and receptors . Researchers utilize this specific carboxylic acid functionalized derivative as a key intermediate in the synthesis of more complex molecules, particularly for the development of targeted therapeutics. Its primary research value lies in its potential as a precursor for novel kinase inhibitors. The imidazo[4,5-b]pyridine scaffold is a recognized component in potent inhibitors of serine/threonine kinases like Aurora A kinase and Tank Binding Kinase 1 (TBK1), which are critical targets in oncology . The 2,3-dimethoxyphenyl substituent at the 5-position is a strategic modification that can enhance binding affinity and selectivity towards specific enzymatic pockets, while the carboxylic acid group at the 7-position offers a versatile handle for further synthetic modification through amide bond formation or esterification, enabling structure-activity relationship (SAR) studies . This makes it a critical tool for researchers exploring treatments for various cancers, inflammatory disorders, and other conditions driven by dysregulated kinase activity . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly not for human or animal consumption.

Properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-13-10(16(20)21)7-11(19-15(13)18-8)9-5-4-6-12(22-2)14(9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMIGFDFQXZUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=CC=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst can yield the desired imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its biological activity, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-cancer properties by inhibiting specific kinases involved in cell signaling pathways. For instance, studies have shown that it can modulate cellular functions such as proliferation and apoptosis in cancer cells .

Biochemical Interactions
The compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been observed to inhibit certain kinases crucial for cancer progression, suggesting its role as a candidate for drug development targeting malignancies .

Organic Synthesis

Building Block for Complex Molecules
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a versatile building block in organic synthesis. Its unique imidazo[4,5-b]pyridine core allows for the construction of more complex molecular architectures through various chemical reactions .

Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method includes the cyclization of 2,3-dimethoxybenzaldehyde with 2-methylimidazole under acidic conditions. This approach highlights the compound's utility in developing novel derivatives with enhanced biological activities .

Material Science

Development of New Materials
The compound is also being explored in material science for its potential use in creating new materials with unique properties. Its structural features may contribute to the development of functional materials that can be utilized in electronics or photonics .

Case Study 1: Anticancer Activity

A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The mechanism involved inhibition of key signaling pathways associated with tumor growth .

Case Study 2: Synthesis and Characterization

Research conducted at Mangalore University focused on synthesizing novel derivatives based on this compound. The synthesized compounds were characterized using spectral methods, and their biological activities were assessed, revealing promising antibacterial properties alongside anticancer effects .

Mechanism of Action

The mechanism of action of 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

VI116: Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
  • Key Differences :
    • Substituent Position : 3,4-dimethoxyphenyl vs. 2,3-dimethoxyphenyl in the target compound.
    • Additional Groups : A 2-hydroxyethyl group at position 3 and a methyl ester instead of a carboxylic acid.
Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
  • Key Differences :
    • Aryl Substituent : 4-fluorophenyl vs. 2,3-dimethoxyphenyl.
    • Methyl Groups : Additional methyl at position 3.
  • Impact : The electron-withdrawing fluorine may reduce π-π stacking interactions compared to methoxy groups, while the extra methyl group increases hydrophobicity .

Core Structure Modifications

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic Acid
  • Key Differences :
    • Substituents : Chlorine at position 5 and a methyl group at position 1.
    • Ring System : 1H-imidazo[4,5-b]pyridine vs. 3H-imidazo[4,5-b]pyridine.
  • The 1H tautomer may exhibit different hydrogen-bonding capabilities .
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
  • Key Differences : Lacks the 5-aryl substituent entirely.
  • Impact : Reduced molecular weight and hydrophobicity, likely decreasing target affinity but improving aqueous solubility .

Heterocycle Variants

5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic Acid
  • Key Differences : Thiazolo ring (sulfur and nitrogen) replaces the imidazo ring (two nitrogens).
  • Piperidine at position 2 introduces basicity, contrasting with the methyl group in the target compound .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target: 5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₁₈H₁₇N₃O₅ 355.35 2,3-dimethoxyphenyl (C₅), methyl (C₂), carboxylic acid (C₇) High polarity due to carboxylic acid; methoxy groups enhance lipophilicity.
VI116 (Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl derivative) C₁₇H₂₁N₅O₅ 375.39 3,4-dimethoxyphenyl (C₅), 2-hydroxyethyl (C₃), methyl ester (C₇) Ester group reduces acidity; hydroxyethyl adds hydrogen-bonding potential.
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₈H₆ClN₃O₂ 211.60 Chloro (C₅), methyl (N₁) Electronegative chlorine may enhance reactivity.
5-(4-Fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate C₁₆H₁₄FN₃O₂ 299.30 4-fluorophenyl (C₅), methyl (C₂ and C₃), ester (C₇) Fluorine increases electronegativity; dual methyl groups raise hydrophobicity.
5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid C₂₀H₂₀N₄O₅S 428.46 3,4-dimethoxyphenyl (C₅), piperidine (C₂), thiazolo ring Sulfur in thiazolo alters electronic properties; piperidine introduces basicity.

Research Findings and Implications

  • Synthetic Routes: and highlight methods for synthesizing imidazo[4,5-b]pyridine derivatives, such as condensation reactions with diaminoisonicotinic acids and carboxylic acid activation steps. The target compound’s 2,3-dimethoxyphenyl group may require regioselective substitution strategies to avoid isomer formation .
  • Physicochemical Trends : The carboxylic acid group in the target compound enhances solubility compared to ester derivatives (e.g., ), which may improve in vivo efficacy despite reduced membrane permeability .

Biological Activity

5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique imidazo[4,5-b]pyridine core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C16H15N3O4
  • Molecular Weight : 313.31 g/mol
  • CAS Number : 1020978-50-0
PropertyValue
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
CAS Number1020978-50-0

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, including our compound of interest. In vitro tests have demonstrated significant activity against several cancer cell lines:

  • Cell Lines Tested :
    • LN-229 (glioblastoma)
    • HCT-116 (colorectal carcinoma)
    • NCI-H460 (lung carcinoma)

The compound exhibited selective cytotoxicity, particularly towards the HeLa cell line, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Antimicrobial Activity

Although many imidazo[4,5-b]pyridine derivatives show limited antibacterial properties, some studies suggest that specific substitutions can enhance activity against Gram-positive bacteria. The compound's structure allows for interactions with bacterial enzymes, potentially leading to effective antimicrobial agents .

The proposed mechanism involves the interaction of the compound with specific biological targets, including enzymes crucial for cellular proliferation and survival. This interaction is believed to disrupt normal cellular functions, leading to apoptosis in cancer cells .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comparative study involving multiple imidazo[4,5-b]pyridine derivatives:

  • Compound Tested : 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
  • Results :
    • Displayed significant antiproliferative activity against various human cancer cell lines.
    • IC50 values ranged from sub-micromolar to low micromolar concentrations.

This study underscores the potential of this compound as a lead candidate for further development in cancer therapeutics .

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of related compounds revealed:

  • Target Bacteria : Escherichia coli and Bacillus cereus
  • Findings : The tested derivatives showed varying degrees of effectiveness, with some exhibiting moderate activity against E. coli (MIC = 32 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.